2-Methyl-4-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a pyrrolidin-3-yloxy group, which is further functionalized at the pyrrolidine nitrogen by a 4-(trifluoromethyl)benzenesulfonyl moiety. The methyl group at position 2 of the pyrimidine may influence steric interactions and electronic properties.
Properties
IUPAC Name |
2-methyl-4-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c1-11-20-8-6-15(21-11)25-13-7-9-22(10-13)26(23,24)14-4-2-12(3-5-14)16(17,18)19/h2-6,8,13H,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVBRRPDMCPXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
This compound is a complex molecule with multiple functional groups, including a pyrrolidine ring and a trifluoromethyl group. These groups are known to interact with various biological targets, but specific interactions for this compound need further investigation.
Mode of Action
The mode of action of this compound is likely to be influenced by its structural features. The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage. The trifluoromethyl group is a functional group that significantly influences the compound’s electronegativity. These structural elements can interact with biological targets in different ways, leading to various changes at the molecular level.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biological activities
Pharmacokinetics
The presence of the pyrrolidine ring and the trifluoromethyl group can potentially influence its pharmacokinetic profile. These groups can modify the compound’s solubility, stability, and bioavailability, impacting its overall pharmacokinetic behavior.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the trifluoromethyl group is known to enhance the stability of compounds under various conditions. .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Sulfonyl/Sulfonamide Groups
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, )
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromene ring.
- Key Substituents : Sulfonamide group at position 3, fluorinated aromatic systems.
- Properties : Molecular weight 589.1 g/mol, melting point 175–178°C.
- Comparison : While the target compound lacks a fused heterocyclic system, both share sulfonyl/sulfonamide groups. The fluorinated aromatic rings in Example 53 enhance bioavailability and target affinity, whereas the pyrrolidine-sulfonyl group in the target compound may improve solubility and conformational flexibility .
Flazasulfuron ()
- Core Structure : Sulfonylurea-linked pyrimidine and pyridine.
- Key Substituents : Dimethoxypyrimidine, trifluoromethylpyridinesulfonyl.
- Properties : Molecular weight 407.33 g/mol.
- Comparison : Flazasulfuron’s sulfonylurea bridge contrasts with the pyrrolidine-sulfonyl linker in the target compound. The urea group enables hydrogen bonding, while the trifluoromethyl group in both compounds contributes to resistance against enzymatic degradation .
Trifluoromethylpyrimidine Derivatives
2-Benzylthio-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl Sulfone ()
- Core Structure : Pyrimidine with benzylthio and sulfone groups.
- Key Substituents : Trifluoromethyl at position 4, methoxyphenyl at position 5.
- Comparison : The benzylthio-sulfone substituent increases steric bulk compared to the pyrrolidinyloxy-sulfonyl group in the target compound. Both compounds leverage sulfonyl/sulfone moieties for stability, but the target compound’s pyrrolidine may reduce crystallinity and enhance solubility .
2-Hydroxy-4-(trifluoromethyl)pyrimidine ()
- Core Structure : Simple pyrimidine with hydroxyl and trifluoromethyl groups.
- Properties : Molecular weight 164.09 g/mol.
- Comparison: The hydroxyl group in this analog increases polarity, making it more water-soluble than the target compound.
Heterocyclic Systems with Fluorinated Aromatic Groups
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one ()
- Core Structure: Pyrido[1,2-a]pyrimidinone fused with a benzisoxazole.
- Key Substituents : Fluorobenzisoxazole, piperidine-ethyl chain.
- Comparison : The fluorinated benzisoxazole enhances π-π stacking interactions, whereas the trifluoromethylbenzenesulfonyl group in the target compound provides steric and electronic effects. Both structures prioritize fluorinated aromatic systems for improved binding and metabolic resistance .
Key Research Findings
- Sulfonyl/Sulfonamide Groups: Compounds with sulfonyl or sulfonamide moieties (e.g., Example 53, Flazasulfuron) demonstrate enhanced stability and target engagement compared to non-sulfonylated analogs .
- Trifluoromethyl Effects : The trifluoromethyl group in all comparators improves metabolic stability and lipophilicity, critical for membrane permeability .
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